molecular formula C7H4Cl2O4S B018098 2-Chloro-5-(chlorosulfonyl)benzoic acid CAS No. 137-64-4

2-Chloro-5-(chlorosulfonyl)benzoic acid

Cat. No.: B018098
CAS No.: 137-64-4
M. Wt: 255.07 g/mol
InChI Key: CLHNTBSDCJLCKV-UHFFFAOYSA-N
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Description

2-Chloro-5-(chlorosulfonyl)benzoic acid is an organic compound with the molecular formula C7H4Cl2O4S. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by chlorine and chlorosulfonyl groups, respectively. This compound is known for its reactivity and is used as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(chlorosulfonyl)benzoic acid typically involves the chlorination and sulfonation of benzoic acid derivatives. One common method includes the chlorination of 2-chlorobenzoic acid followed by sulfonation with chlorosulfonic acid. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to optimize the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Formation of sulfonamide or sulfonate esters.

    Reduction: Formation of sulfamoyl derivatives.

    Oxidation: Formation of sulfonic acids.

Scientific Research Applications

2-Chloro-5-(chlorosulfonyl)benzoic acid is utilized in various scientific research fields:

    Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Used in the synthesis of biologically active compounds, including pharmaceuticals.

    Medicine: Intermediate in the production of drugs and therapeutic agents.

    Industry: Employed in the manufacture of dyes, pigments, and agrochemicals

Mechanism of Action

The mechanism of action of 2-Chloro-5-(chlorosulfonyl)benzoic acid involves its reactivity towards nucleophiles due to the presence of the chlorosulfonyl group. This group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

  • 2-Chloro-5-sulfamoylbenzoic acid
  • 2-Chloro-5-sulfonic acid benzoic acid
  • 4-Chlorosulfonylbenzoic acid

Uniqueness: 2-Chloro-5-(chlorosulfonyl)benzoic acid is unique due to the presence of both chlorine and chlorosulfonyl groups on the benzene ring, which imparts distinct reactivity and versatility in organic synthesis. Its ability to undergo a variety of chemical reactions makes it a valuable intermediate in the synthesis of complex molecules .

Properties

IUPAC Name

2-chloro-5-chlorosulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H4Cl2O4S/c8-6-2-1-4(14(9,12)13)3-5(6)7(10)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLHNTBSDCJLCKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4059677
Record name Benzoic acid, 2-chloro-5-(chlorosulfonyl)-
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Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

137-64-4
Record name 2-Chloro-5-(chlorosulfonyl)benzoic acid
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Record name Benzoic acid, 2-chloro-5-(chlorosulfonyl)-
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Record name 2-Chloro-5-(chlorosulfonyl)benzoic acid
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Record name Benzoic acid, 2-chloro-5-(chlorosulfonyl)-
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Record name Benzoic acid, 2-chloro-5-(chlorosulfonyl)-
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Record name 2-chloro-5-(chlorosulphonyl)benzoic acid
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Synthesis routes and methods I

Procedure details

A mixture of o-chlorobenzoic acid (2.0 kg.) and chlorosulfonic acid (10.5 kg.) is heated at 90°-100° C. for 5 hours. The reaction mixture is cooled to 25° C. and then slowly poured into a 10 liter mixture of ice and water. The addition requires about 1 hour, and the temperature is maintained below 10° C. during this period by the addition of more ice. The final volume of slurry after the quench is about 40 liters. The solid material is collected and thoroughly washed on the funnel with fresh water. The crude wet cake is dissolved in 16 liters of diethyl ether. The ether layer is washed once with 2 liters of saturated aqueous sodium chloride solution and then dried over anhydrous magnesium sulfate. The filtered ether solution is concentrated in vacuo with the continual addition of hexane. The resulting hexane slurry is concentrated to a final volume of approximately 8 liters and filtered. The crystalline cake is washed with hexane and dried in the atmosphere to give 2.5 kg. of product (76.8% of theory), m.p. 149°-151° C.
Quantity
2 kg
Type
reactant
Reaction Step One
Quantity
10.5 kg
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reactant
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mixture
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10 L
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a solution of 2-chlorobenzoic acid (5.0 g, 31.93 mmol) was slowly added chlorosulphonic acid (25 mL). The reaction mixture was heated at 100° C. for 5-6 h, followed by stirring at RT for 24 h. The reaction mass was quenched in ice cold water slowly and the solid obtained was filtered off, washed with water and dried to afford 4.0 g of pure product. 1H NMR (300 MHz, DMSO d6): δ 7.50 (d, J=7.8 Hz, 1H), 7.68 (d, J=8.1 Hz, 1H), 7.96 (d, J=1.5 Hz, 1H), 12.69-12.94 (br s, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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